5-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
5-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a 3-methyl-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Nitration: The starting material, 3-methylphenyl, undergoes nitration to introduce a nitro group at the 2-position, forming 3-methyl-2-nitrophenyl.
Formation of Triazole Ring: The nitrated compound is then reacted with hydrazine derivatives to form the triazole ring. This step often involves cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and cyclization steps, as well as the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Reduction: Reduction of the nitro group yields 5-(3-methyl-2-aminophenyl)-1H-1,2,4-triazol-3-amine.
Substitution: Substitution reactions can yield various alkylated or acylated derivatives of the triazole ring.
Scientific Research Applications
5-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 5-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazole: Lacks the amine group at the 3-position.
5-(3-methylphenyl)-1H-1,2,4-triazol-3-amine: Lacks the nitro group.
Uniqueness
5-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the nitro and amine groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-5-3-2-4-6(7(5)14(15)16)8-11-9(10)13-12-8/h2-4H,1H3,(H3,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDZYNXIMPVEAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC(=NN2)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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